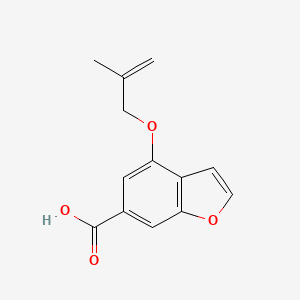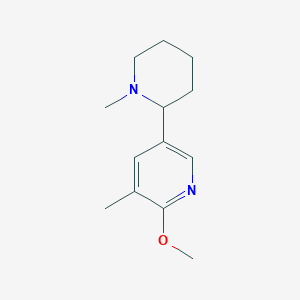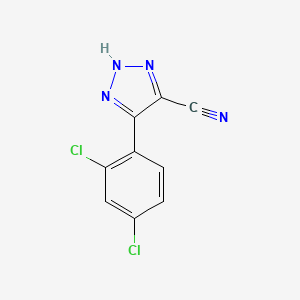
3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid typically involves the construction of the benzofuran ring followed by functionalization at specific positions. One common method includes the Claisen rearrangement, where an allyl vinyl ether undergoes thermal rearrangement to form the benzofuran core
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are frequently employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals, leveraging its reactivity and functional groups.
Mecanismo De Acción
The mechanism by which 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the enzyme’s active site, preventing it from repairing DNA damage. This can lead to cell death in cancer cells that rely on PARP-1 for survival . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry.
Comparación Con Compuestos Similares
2,3-Dihydrobenzofuran-7-carboxamide: This compound shares a similar core structure but differs in its functional groups, leading to different biological activities.
2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide: Another related compound with variations in the oxo and carboxamide groups, affecting its reactivity and applications.
Uniqueness: 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit PARP-1 and its potential in therapeutic applications set it apart from other benzofuran derivatives .
Propiedades
Fórmula molecular |
C9H6O4 |
|---|---|
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
3-oxo-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C9H6O4/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-3H,4H2,(H,11,12) |
Clave InChI |
TYDQRLBBPGJRJC-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=C(O1)C(=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11812788.png)


![5-(1-(2-((Tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11812814.png)






![4-(Benzo[d]thiazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11812853.png)

